Cas no 4553-27-9 (3-(4-benzylpiperazin-1-yl)propan-1-amine)

3-(4-Benzylpiperazin-1-yl)propan-1-amine is a versatile organic compound featuring a benzylpiperazine core linked to a propylamine moiety. This structure imparts significant potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and cardiovascular systems. The compound's amine functionality enhances reactivity, enabling facile derivatization for drug discovery applications. Its balanced lipophilicity and basicity contribute to favorable pharmacokinetic properties in derived compounds. The benzylpiperazine scaffold is known to interact with various receptor systems, making this intermediate valuable for developing CNS-active agents. Careful handling is recommended due to the compound's amine characteristics, requiring appropriate storage conditions to maintain stability.
3-(4-benzylpiperazin-1-yl)propan-1-amine structure
4553-27-9 structure
Product Name:3-(4-benzylpiperazin-1-yl)propan-1-amine
CAS No:4553-27-9
MF:C14H23N3
MW:233.352523088455
MDL:MFCD03701704
CID:325583
PubChem ID:3149269
Update Time:2025-10-30

3-(4-benzylpiperazin-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanamine,4-(phenylmethyl)-
    • 3-(4-BENZYL-PIPERAZIN-1-YL)-PROPYLAMINE
    • 3-(4-Benzyl-piperazinyl)propanamine
    • 1-(3-amino-1-propyl)-4-(phenylmethyl)piperazine
    • 1-(3-aminopropyl)-4-benzylpiperazine
    • 1-Benzyl-4-(3-aminopropyl)-piperazin
    • 3-(4-benzyl-1-piperazinyl)propylamine
    • 3-(4-benzylpiperazin-1-yl)propylamine
    • 3-[4-benzylpiperazinyl]propylamine
    • ChemDiv2_003413
    • PubChem12267
    • SureCN544347
    • 4-Benzyl-1-(3-aminopropyl)piperazine
    • 3-(4-benzylpiperazin-1-yl)propan-1-amine
    • HMS1378L03
    • DTXSID70389894
    • BB 0253195
    • EU-0099996
    • 4553-27-9
    • FT-0604303
    • AKOS000172196
    • DQZBCJSBHYEUAY-UHFFFAOYSA-N
    • MFCD03701704
    • [3-(4-Benzylpiperazin-1-yl)propyl]amine
    • SCHEMBL544347
    • AB01334408-02
    • NCGC00342484-01
    • Z316909494
    • EN300-36213
    • A7172
    • CS-0247264
    • MDL: MFCD03701704
    • Inchi: 1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2
    • InChI Key: DQZBCJSBHYEUAY-UHFFFAOYSA-N
    • SMILES: N1(CCCN)CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 233.18939
  • Monoisotopic Mass: 233.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 355.1°C at 760 mmHg
  • Flash Point: 166.1°C
  • Refractive Index: 1.556
  • Solubility: Soluble (120 g/l) (25 º C),
  • PSA: 32.5

3-(4-benzylpiperazin-1-yl)propan-1-amine Security Information

  • HazardClass:IRRITANT

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3-(4-benzylpiperazin-1-yl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:4553-27-9)3-(4-benzylpiperazin-1-yl)propan-1-amine
Order Number:A7172
Stock Status:in Stock
Quantity:10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):587.0/395.0
Email:sales@amadischem.com

3-(4-benzylpiperazin-1-yl)propan-1-amine Related Literature

Additional information on 3-(4-benzylpiperazin-1-yl)propan-1-amine

Professional Introduction to 3-(4-benzylpiperazin-1-yl)propan-1-amine (CAS No. 4553-27-9)

3-(4-benzylpiperazin-1-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 4553-27-9, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and utility in medicinal chemistry. The structural framework of 3-(4-benzylpiperazin-1-yl)propan-1-amine incorporates a benzyl group and a piperazine moiety, making it a versatile scaffold for designing novel therapeutic agents.

The benzyl group in this molecule contributes to its lipophilicity, enhancing its ability to cross biological membranes, which is a crucial factor in drug absorption and distribution. Additionally, the piperazine ring is known for its role in modulating various neurotransmitter systems, particularly those involving serotonin and dopamine. These characteristics make 3-(4-benzylpiperazin-1-yl)propan-1-amine a valuable intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Recent advancements in pharmaceutical research have highlighted the potential of piperazine derivatives in treating conditions such as depression, anxiety, and schizophrenia. Studies have demonstrated that compounds incorporating the piperazine moiety can interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), thereby modulating neurotransmitter activity. The benzyl substituent further enhances the binding affinity and selectivity of these derivatives, making them promising candidates for drug development.

In particular, 3-(4-benzylpiperazin-1-yl)propan-1-amine has been investigated for its role in developing novel antipsychotic agents. Antipsychotic drugs are essential for managing symptoms of schizophrenia and bipolar disorder, and the introduction of new compounds with improved efficacy and reduced side effects remains a priority in clinical research. The structural features of 3-(4-benzylpiperazin-1-yl)propan-1-amine make it an attractive candidate for further exploration in this context.

The synthesis of 3-(4-benzylpiperazin-1-yl)propan-1-amine involves multi-step organic reactions, typically starting from readily available precursors such as 4-benzylpiperazine and propanal derivatives. The reaction sequence often includes nucleophilic substitution and reduction steps to introduce the amine functionality at the propyl chain. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards.

The pharmacological profile of 3-(4-benzylpiperazin-1-yloxy)propanol has been extensively studied in preclinical models. These studies have revealed its potential as a serotonin-dopamine antagonist, which is a key mechanism of action for many antipsychotic drugs. The compound's ability to modulate receptor activity without causing significant side effects makes it a promising candidate for further development.

In conclusion, 3-(4-benzylpiperazin-yloxy)propanol is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutic agents targeting neurological and psychiatric disorders. As research continues to uncover new applications for piperazine derivatives, compounds like 3-(4-benzylpiperazin-yloxy)propanol will undoubtedly play a crucial role in advancing medical treatments.

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Amadis Chemical Company Limited
(CAS:4553-27-9)3-(4-benzylpiperazin-1-yl)propan-1-amine
A7172
Purity:99%/99%
Quantity:10.0g/5.0g
Price ($):587.0/395.0
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